molecular formula C21H29Cl2N3O2 B1677864 Picumeterol CAS No. 130641-36-0

Picumeterol

Cat. No. B1677864
Key on ui cas rn: 130641-36-0
M. Wt: 426.4 g/mol
InChI Key: NUBLQEKABJXICM-FQEVSTJZSA-N
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Patent
US04937251

Procedure details

4-Amino-3,5-dichloro-α-oxobenzeneacetaldehyde (0.56 g) and 6-[2-(2-pyridinyl)ethoxy]hexanamine (0.40 g) were dissolved in benzene (10 ml) and heated under reflux for 1 h using a Dean-Stark water trap. The solution was cooled, evaporated in vacuo and the residue dissolved in methanol (10 ml). Sodium borohydride (0.38 g) was added portionwise at 0°-5° over 0.5 h with stirring. The solution was allowed to stand overnight then evaporated in vacuo. The residue was partitioned between water (50 ml) containing 2N sodium carbonate (4 ml) and ethyl acetate (60 ml). The organic phase was dried, evaporated in vacuo and the residue purified by FCC eluting with System C (90:10:1) to afford a gum. Trituration with hexane gave the title compound (85 mg) as a colourless powder m.p. 93°-96°, t.l.c. (System A 39:10:1) Rf 0.44.
Name
4-Amino-3,5-dichloro-α-oxobenzeneacetaldehyde
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([C:9](=[O:12])[CH:10]=O)=[CH:4][C:3]=1[Cl:13].[N:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[CH2:20][CH2:21][O:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][NH2:29].O.CCCCCC>C1C=CC=CC=1>[NH2:1][C:2]1[C:3]([Cl:13])=[CH:4][C:5]([CH:9]([CH2:10][NH:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][CH2:23][O:22][CH2:21][CH2:20][C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][N:14]=2)[OH:12])=[CH:6][C:7]=1[Cl:8]

Inputs

Step One
Name
4-Amino-3,5-dichloro-α-oxobenzeneacetaldehyde
Quantity
0.56 g
Type
reactant
Smiles
NC1=C(C=C(C=C1Cl)C(C=O)=O)Cl
Name
Quantity
0.4 g
Type
reactant
Smiles
N1=C(C=CC=C1)CCOCCCCCCN
Name
Quantity
10 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in methanol (10 ml)
ADDITION
Type
ADDITION
Details
Sodium borohydride (0.38 g) was added portionwise at 0°-5° over 0.5 h
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
then evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between water (50 ml)
ADDITION
Type
ADDITION
Details
containing 2N sodium carbonate (4 ml) and ethyl acetate (60 ml)
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by FCC
WASH
Type
WASH
Details
eluting with System C (90:10:1)
CUSTOM
Type
CUSTOM
Details
to afford a gum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=C(C=C(C=C1Cl)C(O)CNCCCCCCOCCC1=NC=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 85 mg
YIELD: CALCULATEDPERCENTYIELD 11.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04937251

Procedure details

4-Amino-3,5-dichloro-α-oxobenzeneacetaldehyde (0.56 g) and 6-[2-(2-pyridinyl)ethoxy]hexanamine (0.40 g) were dissolved in benzene (10 ml) and heated under reflux for 1 h using a Dean-Stark water trap. The solution was cooled, evaporated in vacuo and the residue dissolved in methanol (10 ml). Sodium borohydride (0.38 g) was added portionwise at 0°-5° over 0.5 h with stirring. The solution was allowed to stand overnight then evaporated in vacuo. The residue was partitioned between water (50 ml) containing 2N sodium carbonate (4 ml) and ethyl acetate (60 ml). The organic phase was dried, evaporated in vacuo and the residue purified by FCC eluting with System C (90:10:1) to afford a gum. Trituration with hexane gave the title compound (85 mg) as a colourless powder m.p. 93°-96°, t.l.c. (System A 39:10:1) Rf 0.44.
Name
4-Amino-3,5-dichloro-α-oxobenzeneacetaldehyde
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([C:9](=[O:12])[CH:10]=O)=[CH:4][C:3]=1[Cl:13].[N:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[CH2:20][CH2:21][O:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][NH2:29].O.CCCCCC>C1C=CC=CC=1>[NH2:1][C:2]1[C:3]([Cl:13])=[CH:4][C:5]([CH:9]([CH2:10][NH:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][CH2:23][O:22][CH2:21][CH2:20][C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][N:14]=2)[OH:12])=[CH:6][C:7]=1[Cl:8]

Inputs

Step One
Name
4-Amino-3,5-dichloro-α-oxobenzeneacetaldehyde
Quantity
0.56 g
Type
reactant
Smiles
NC1=C(C=C(C=C1Cl)C(C=O)=O)Cl
Name
Quantity
0.4 g
Type
reactant
Smiles
N1=C(C=CC=C1)CCOCCCCCCN
Name
Quantity
10 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in methanol (10 ml)
ADDITION
Type
ADDITION
Details
Sodium borohydride (0.38 g) was added portionwise at 0°-5° over 0.5 h
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
then evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between water (50 ml)
ADDITION
Type
ADDITION
Details
containing 2N sodium carbonate (4 ml) and ethyl acetate (60 ml)
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by FCC
WASH
Type
WASH
Details
eluting with System C (90:10:1)
CUSTOM
Type
CUSTOM
Details
to afford a gum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=C(C=C(C=C1Cl)C(O)CNCCCCCCOCCC1=NC=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 85 mg
YIELD: CALCULATEDPERCENTYIELD 11.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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